molecular formula C11H16N2O5 B10799150 Epoxudine

Epoxudine

Cat. No.: B10799150
M. Wt: 256.25 g/mol
InChI Key: XACKNLSZYYIACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epoxudine, also known as Edoxudine, is an antiviral compound that is an analogue of thymidine. It is particularly effective against the herpes simplex virus. This compound is used as a modulator for 5-fluorouracil, enhancing its therapeutic index by reducing catabolism and prolonging plasma and intratumoral concentrations .

Chemical Reactions Analysis

Types of Reactions: Epoxudine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various epoxide derivatives and substituted compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Epoxudine has a wide range of applications in scientific research:

Mechanism of Action

Epoxudine exerts its effects by inhibiting the replication of the herpes simplex virus. It acts as a thymidine analogue, interfering with the viral DNA synthesis. This inhibition is achieved by incorporating into the viral DNA, leading to chain termination and preventing further replication .

Comparison with Similar Compounds

    Acyclovir: Another antiviral compound used against herpes simplex virus.

    Ganciclovir: Used to treat cytomegalovirus infections.

    Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Comparison: Epoxudine is unique in its ability to modulate 5-fluorouracil, enhancing its therapeutic index and offering protection to normal organs by increasing endogenous uridine levels. This sets it apart from other antiviral compounds like acyclovir and ganciclovir, which do not have this modulatory effect .

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

5-ethyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)

InChI Key

XACKNLSZYYIACO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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